(cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring. These nitrogen-containing heterocycles are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of (cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hydrochloride typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization and coupling. The synthetic routes often include:
Ring Construction: The piperidine and pyrrolidine rings can be synthesized from cyclic or acyclic precursors using various cyclization reactions.
Functionalization: Preformed rings are functionalized to introduce the necessary substituents.
Coupling: The functionalized rings are then coupled to form the final compound.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and other advanced manufacturing techniques .
Chemical Reactions Analysis
(cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
(cis-3-Methylpiperidin-4-YL)(pyrrolidin-1-YL)methanone hydrochloride can be compared with other similar compounds, such as:
- Piperidin-4-YL-pyrrolidin-1-YL-methanone
- Piperidin-3-YL-pyrrolidin-1-YL-methanone hydrochloride
- Piperidin-2-YL-pyrrolidin-1-YL-methanone
These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can lead to differences in their biological activity and applications .
Properties
Molecular Formula |
C11H21ClN2O |
---|---|
Molecular Weight |
232.75 g/mol |
IUPAC Name |
[(3S,4S)-3-methylpiperidin-4-yl]-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-8-12-5-4-10(9)11(14)13-6-2-3-7-13;/h9-10,12H,2-8H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
CYIQSUHFGRIDQQ-UXQCFNEQSA-N |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1C(=O)N2CCCC2.Cl |
Canonical SMILES |
CC1CNCCC1C(=O)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.